3-(Aminomethyl)-2,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one
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Overview
Description
3-(Aminomethyl)-2,5-dimethyl-7H-furo3,2-gbenzopyran-7-one is a complex organic compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-2,5-dimethyl-7H-furo3,2-gbenzopyran-7-one can be achieved through a multi-step process. One common method involves the reaction of aromatic aldehydes with methyl cyanoacetate and 1,3-cyclohexadione under microwave irradiation. This method is advantageous due to its short reaction times, high yields, and environmentally benign conditions . Another approach involves the use of triethylammonium acetate (TEAA) under microwave irradiation, which facilitates the formation of benzopyran-annulated pyrano derivatives .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of microwave irradiation in an industrial setting can enhance reaction rates and improve yields. Additionally, catalyst-free and solvent-free reactions can be employed to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-2,5-dimethyl-7H-furo3,2-gbenzopyran-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(Aminomethyl)-2,5-dimethyl-7H-furo3,2-gbenzopyran-7-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-2,5-dimethyl-7H-furo3,2-gbenzopyran-7-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it has been shown to exhibit antiproliferative activity against cancer cells by inducing apoptosis and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzopyran-4-one derivatives: These compounds share a similar core structure and exhibit various biological activities.
Pyrano[2,3-c]pyrazole derivatives: These compounds are known for their antimicrobial and anti-inflammatory properties.
Uniqueness
3-(Aminomethyl)-2,5-dimethyl-7H-furo3,2-gbenzopyran-7-one is unique due to its specific substitution pattern and the presence of both furan and benzopyran rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
78093-91-1 |
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Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
3-(aminomethyl)-2,5-dimethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C14H13NO3/c1-7-3-14(16)18-12-5-13-10(4-9(7)12)11(6-15)8(2)17-13/h3-5H,6,15H2,1-2H3 |
InChI Key |
HXXAQQWPLADPPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=CC3=C(C=C12)C(=C(O3)C)CN |
Origin of Product |
United States |
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